(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Overview
Description
(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF4O3 and a molecular weight of 237.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which this compound is typically involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action could be influenced by the presence of other functional groups and the overall conditions of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)bromobenzene with isopropyl borate in the presence of a base such as isopropylmagnesium chloride in tetrahydrofuran . The reaction is carried out at low temperatures, typically around -10°C to -15°C, to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution Reactions: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
Chemical Biology: Used in the study of biological processes and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: Similar in structure but with different substitution patterns on the phenyl ring.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and the development of novel pharmaceuticals.
Properties
IUPAC Name |
[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXWOWPLFZKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660291 | |
Record name | [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-62-7 | |
Record name | [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(2,2,2-trifluoroethoxy)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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